N-[(Ethoxycarbonyl)carbamothioyl]glycine
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Overview
Description
N-[(Ethoxycarbonyl)carbamothioyl]glycine is an organic compound that belongs to the class of n-acyl-alpha amino acids and derivatives. These compounds contain an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom
Preparation Methods
The synthesis of N-[(Ethoxycarbonyl)carbamothioyl]glycine typically involves the reaction of glycine with ethyl chloroformate and thiourea under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(Ethoxycarbonyl)carbamothioyl]glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[(Ethoxycarbonyl)carbamothioyl]glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[(Ethoxycarbonyl)carbamothioyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. This interaction can affect various biochemical pathways and processes within cells .
Comparison with Similar Compounds
N-[(Ethoxycarbonyl)carbamothioyl]glycine can be compared with other similar compounds, such as:
N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide: This compound has a similar carbamothioyl group but differs in its overall structure and properties.
N-((4-sulfamoylphenyl)carbamothioyl) amides: These compounds also contain the carbamothioyl group and are studied for their inhibitory effects on enzymes.
Properties
CAS No. |
918955-95-0 |
---|---|
Molecular Formula |
C6H10N2O4S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-(ethoxycarbonylcarbamothioylamino)acetic acid |
InChI |
InChI=1S/C6H10N2O4S/c1-2-12-6(11)8-5(13)7-3-4(9)10/h2-3H2,1H3,(H,9,10)(H2,7,8,11,13) |
InChI Key |
MXYDJASROAFSKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NCC(=O)O |
Origin of Product |
United States |
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